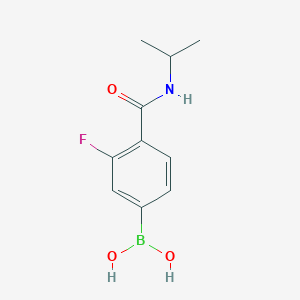

(3-Fluor-4-(Isopropylcarbamoyl)phenyl)boronsäure

Übersicht

Beschreibung

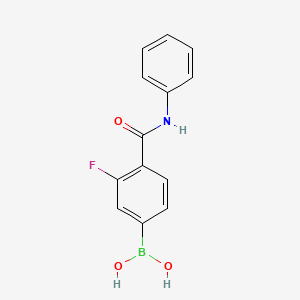

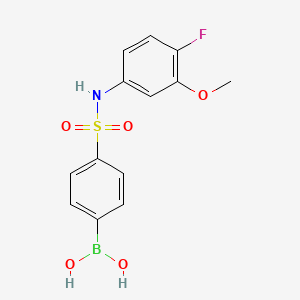

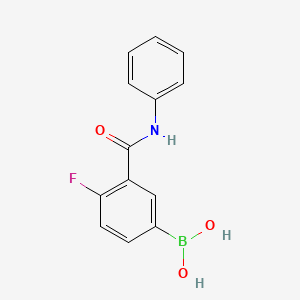

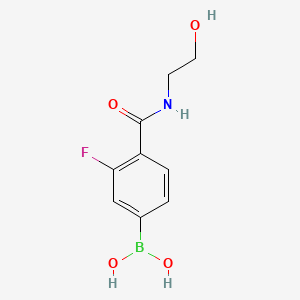

“(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid” is a type of boronic acid that has been used as a reactant in the synthesis of azaxanthene-based selective glucocorticoid receptor modulators and in Suzuki and Stille coupling for the synthesis of oral venous antithrombotic drugs .

Synthesis Analysis

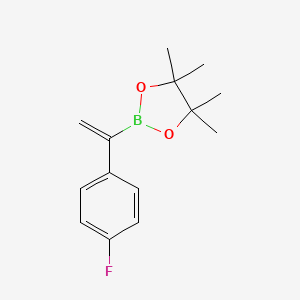

Boronic acids, including “(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid”, can be synthesized using various methods. One common method is the Suzuki–Miyaura coupling, which is a type of carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular formula of “(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid” is C10H13BFNO3 . The InChI code is 1S/C10H13BFNO3/c1-6(2)13-10(14)8-5-7(11(15)16)3-4-9(8)12/h3-6,15-16H,1-2H3,(H,13,14) .Chemical Reactions Analysis

Boronic acids, including “(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid”, are known for their ability to participate in coupling reactions. They can be used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Physical and Chemical Properties Analysis

The molecular weight of “(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid” is 225.03 g/mol . The exact mass is 225.0972516 g/mol .Wissenschaftliche Forschungsanwendungen

Anwendungen in der Biosensorik

Boronsäuren sind bekannt für ihre Fähigkeit, stabile Komplexe mit Diolen zu bilden, die in verschiedenen biologisch relevanten Molekülen vorkommen. Diese Eigenschaft wird bei der Entwicklung von Biosensoren genutzt . Die fragliche Verbindung kann verwendet werden, um Sensoren zu erstellen, die cis-diolhaltige biologische Spezies erkennen, wie z. B. Ribonukleinsäuren, Glykane, Glykoproteine, Bakterien, Exosomen und Tumorzellen. Diese Biosensoren können eine empfindliche und genaue Erkennung bieten, was in Bereichen wie Metabolomik, Glykomik und Proteomik entscheidend ist.

Therapeutische Anwendungen

Die Wechselwirkung von Boronsäuren mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen macht sie für therapeutische Anwendungen nützlich . Sie können in der biologischen Markierung, der Proteinmanipulation und -modifikation sowie der Entwicklung von Therapeutika eingesetzt werden. Beispielsweise können Boronsäurederivate als Inhibitoren oder Modulatoren in Signalwegen verwendet werden, was möglicherweise zu neuen Behandlungen für verschiedene Krankheiten führt.

Chemische Synthese

Boronsäuren sind wertvoll in der organischen Synthese, insbesondere bei Kupplungsreaktionen. Die Verbindung kann als Reaktant in Suzuki-Kupplungsreaktionen verwendet werden, die für die Herstellung komplexer organischer Moleküle von entscheidender Bedeutung sind . Diese Anwendung ist bedeutsam bei der Synthese neuartiger biologisch aktiver Verbindungen, einschließlich Pharmazeutika und Agrochemikalien.

Materialwissenschaften

Boronsäurebasierte Materialien haben vielfältige Anwendungen in den Materialwissenschaften. Sie können als Bausteine für die Herstellung von Mikropartikeln für analytische Methoden oder in Polymeren für die kontrollierte Freisetzung von Medikamenten wie Insulin verwendet werden . Diese Vielseitigkeit macht sie unerlässlich bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften für gezielte Anwendungen.

Zellbildgebung und -markierung

Aufgrund ihrer spezifischen zuckerresponsiven Eigenschaften können Boronsäuren für die Zellbildgebung und -markierung verwendet werden . Sie können selektiv an Zuckermoleküle binden, die auf der Zelloberfläche vorhanden sind, und so die Visualisierung und Untersuchung von Zellprozessen ermöglichen. Diese Anwendung ist besonders nützlich in der Krebsforschung und -diagnostik.

Trennungstechnologien

Boronsäuren können aufgrund ihrer Fähigkeit, reversible kovalente Bindungen mit Diolen zu bilden, in Trennungstechnologien eingesetzt werden . Diese Eigenschaft kann für die Elektrophorese glykierter Moleküle und die Trennung komplexer biologischer Gemische genutzt werden, was bei der Reinigung spezifischer Verbindungen für Forschungs- und industrielle Zwecke hilft.

Wirkmechanismus

Zukünftige Richtungen

Boronic acids, including “(3-Fluoro-4-(isopropylcarbamoyl)phenyl)boronic acid”, have a wide range of potential applications in medicinal chemistry. They have shown promise in areas such as anticancer, antibacterial, and antiviral activity, and even their application as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, the study of boronic acids in medicinal chemistry is expected to continue and potentially lead to the development of new promising drugs in the future .

Eigenschaften

IUPAC Name |

[3-fluoro-4-(propan-2-ylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BFNO3/c1-6(2)13-10(14)8-4-3-7(11(15)16)5-9(8)12/h3-6,15-16H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWRVLZSUCBLOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)NC(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660204 | |

| Record name | {3-Fluoro-4-[(propan-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-16-4 | |

| Record name | {3-Fluoro-4-[(propan-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

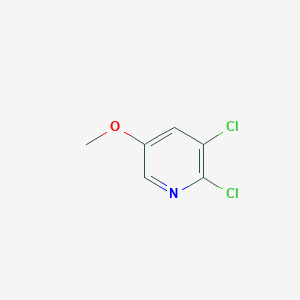

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride](/img/structure/B1387952.png)

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1387957.png)

![1-[4-Fluoro-2-(methylsulfonyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1387958.png)